

Technical Guide: Solubility Profile & Process Applications of 1-Cyclopropyl-3-Methoxybenzene[1]

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Compound of Interest

Compound Name:	1-Cyclopropyl-3-methoxybenzene
CAS No.:	54134-93-9
Cat. No.:	B1624649

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Executive Summary

1-Cyclopropyl-3-methoxybenzene (CAS: 54134-93-9), also known as m-cyclopropylanisole, represents a critical intermediate in the synthesis of complex pharmaceutical scaffolds.[1][2] Its unique structural motif—combining the electron-donating methoxy group with the steric bulk and lipophilicity of a cyclopropyl ring—creates a specific solubility profile that dictates solvent selection during drug substance manufacturing.[1]

This guide provides a technical analysis of its solubility landscape, grounded in physicochemical principles and validated by process chemistry protocols. It is designed to assist researchers in optimizing reaction media, workup procedures, and purification strategies.
[1]

Part 1: Physicochemical Profile & Theoretical Solubility

To predict solubility behavior accurately, we must first analyze the molecular descriptors that govern solute-solvent interactions.[1]

Structural Analysis[1]

- **Lipophilic Core:** The cyclopropyl-benzene scaffold dominates the surface area, driving high affinity for non-polar and moderately polar solvents via London Dispersion forces.[1]
- **Polar Handle:** The methoxy ether linkage (-OCH₃) at the meta position acts as a weak hydrogen bond acceptor (HBA), providing limited miscibility with protic solvents but excellent compatibility with aprotic polar solvents.[1]

Calculated Properties (In Silico)

Property	Value	Implication
Molecular Weight	148.20 g/mol	Low MW facilitates rapid dissolution kinetics.[1]
LogP (Octanol/Water)	-2.57	Moderately lipophilic; practically insoluble in water (<10 mg/L).[1]
Hansen Parameters (Est.)	,	Predicts high solubility in Toluene, DCM, and THF.[1]
	,	
Physical State	Liquid (Oil)	Miscibility is often more relevant than saturation limits. [1]

Part 2: Solubility Landscape

The following classification categorizes organic solvents based on their interaction efficiency with **1-cyclopropyl-3-methoxybenzene**.

High-Affinity Solvents (Process Solvents)

These solvents are recommended for reaction media (e.g., Suzuki couplings, lithiation) and primary extraction.[1]

- Toluene:Excellent. Matches the dispersion forces of the aromatic ring. Ideal for azeotropic drying.[1]
- Dichloromethane (DCM):Excellent.[1][3] High solubility due to polarizability match.[1] Standard for workup.
- Tetrahydrofuran (THF):Excellent.[1][3] The ether oxygen of the solute interacts favorably with THF; ideal for Grignard/Lithium exchange reactions involving this intermediate.
- Ethyl Acetate:Good.[1][3] Standard solvent for silica gel chromatography and extraction.[1]

Moderate-Affinity Solvents (Crystallization/Purification)

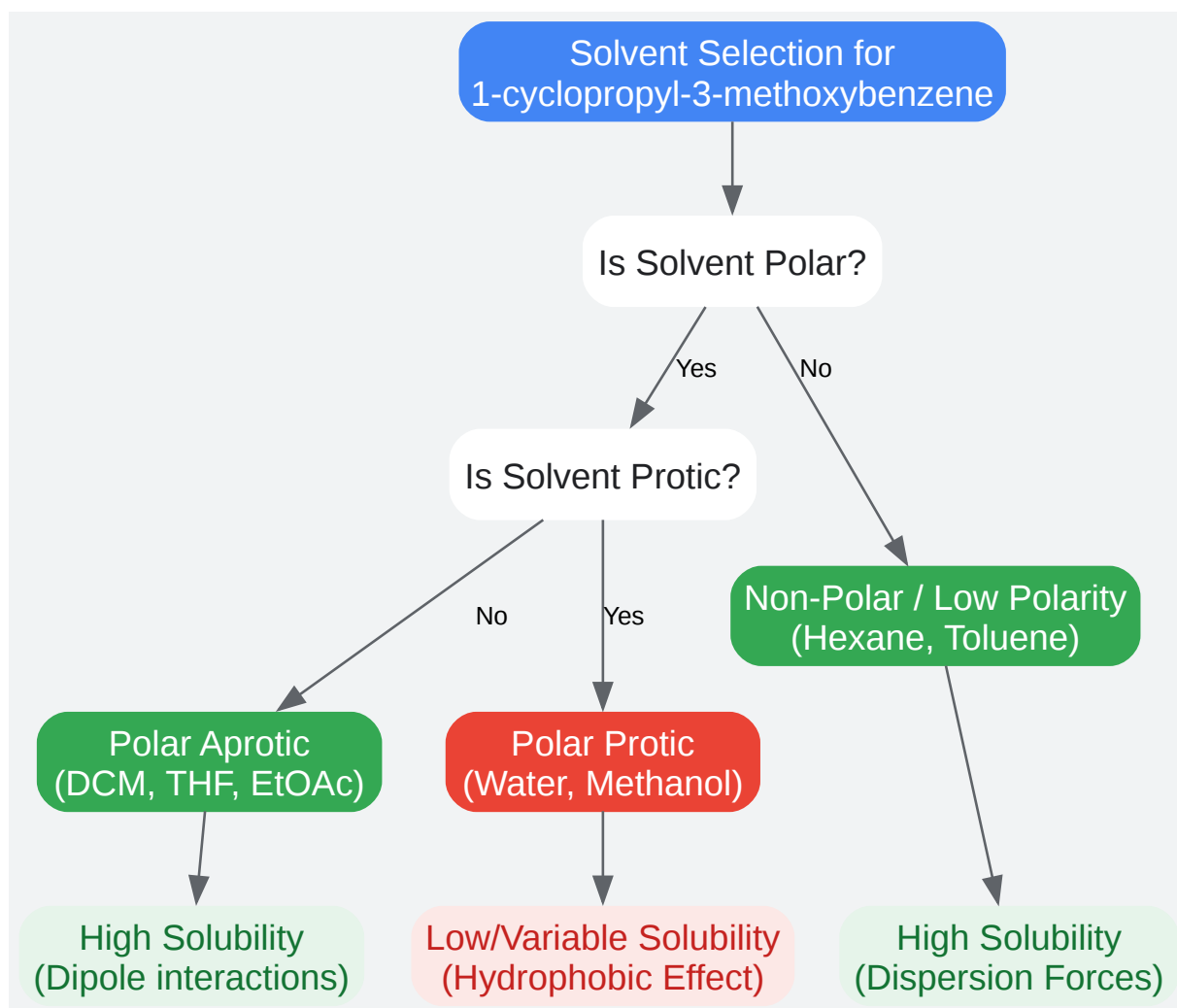
- Methanol/Ethanol:Moderate to Good. Soluble at room temperature, but solubility drops significantly at low temperatures (C), making them potential antisolvents for low-temperature crystallization of solid derivatives.[1]
- Acetonitrile:Good.[1][3] Useful for reverse-phase HPLC applications.[1]

Low-Affinity Solvents (Antisolvents)[1]

- Water:Insoluble.[1] The hydrophobic effect drives phase separation.[1] Essential for biphasic reaction setups (e.g., Suzuki coupling with boronic acids).[1]
- Ethylene Glycol:Poor.[1] High cohesive energy density of the solvent prevents intercalation of the lipophilic solute.

Solubility Prediction Logic (DOT Diagram)

The following decision tree illustrates the solvent selection logic based on the compound's polarity profile.



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Figure 1: Solubility prediction logic based on solute-solvent interaction mechanisms.

Part 3: Experimental Determination Protocols

While theoretical models provide guidance, precise solubility data is required for GMP process validation.^[1] The following protocols ensure data integrity.

Protocol A: High-Throughput HPLC Solubility Assay

Objective: Determine saturation concentration (

) with high precision (<2% RSD).

- Preparation: Add excess **1-cyclopropyl-3-methoxybenzene** (approx. 200 μ L) to 1 mL of target solvent in a sealed HPLC vial.
- Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).
- Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 μ m PTFE syringe filter (PTFE is required to prevent adsorption of the lipophilic compound).[1]
- Dilution: Dilute the filtrate 100-fold with Acetonitrile to bring it within the linear range of the detector.
- Quantification: Inject onto a C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse Plus). [1]
 - Mobile Phase: 70:30 Acetonitrile:Water (+0.1% Formic Acid).[1]
 - Detection: UV at 270-280 nm (characteristic anisole absorption).[1]
- Calculation:
.[1]

Protocol B: Visual Polythermal Method (Process Range)

Objective: Determine the metastable zone width (MSZW) for crystallization studies.

- Setup: Place a known mass of solute and solvent in a jacketed reactor with turbidity probe.
- Heating: Heat at 0.5°C/min until the solution becomes clear (Dissolution Point,).
- Cooling: Cool at 0.5°C/min until turbidity is detected (Cloud Point,).
- Hysteresis: The difference (

) defines the metastable zone, critical for avoiding oiling-out during scale-up.[1]

Part 4: Process Chemistry Implications[1]

Suzuki-Miyaura Coupling

The cyclopropyl group is often introduced or manipulated via palladium-catalyzed cross-coupling.[1]

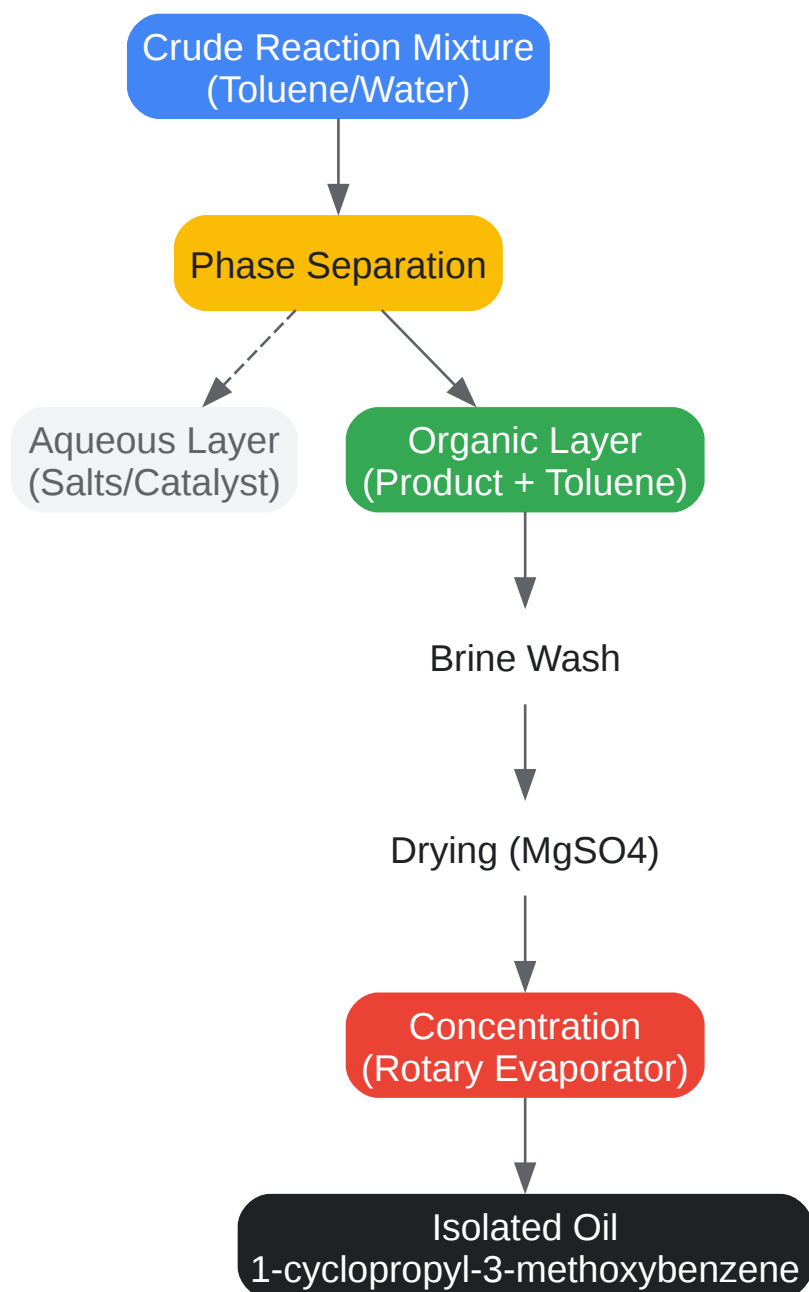
- Recommended Solvent System: Toluene/Water (4:1) or DME/Water.[1][4]
- Rationale: **1-cyclopropyl-3-methoxybenzene** partitions into the organic phase (Toluene), while inorganic byproducts (boronic acid salts) remain in the aqueous phase.[1] This biphasic system drives the reaction while simplifying workup.[1]

Workup and Extraction[1][5]

- Extraction Solvent: Methyl tert-butyl ether (MTBE) is superior to diethyl ether for industrial scale due to higher flash point.[1] The target compound partitions >99% into MTBE from aqueous streams.[1]
- Drying: Use Magnesium Sulfate () rather than Sodium Sulfate () for faster kinetics in non-polar solvents like Toluene.[1]

Workflow Diagram

The following diagram outlines the standard isolation workflow for this intermediate.



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Figure 2: Standard isolation workflow emphasizing solvent partitioning.[1]

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